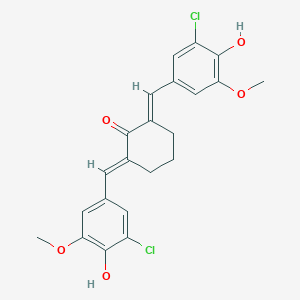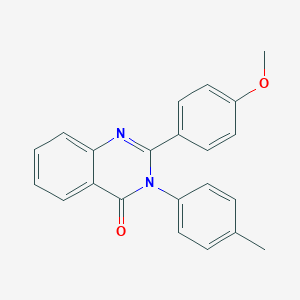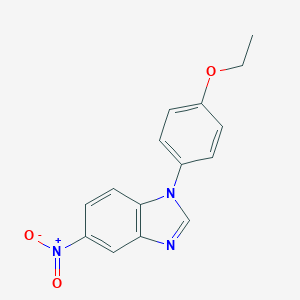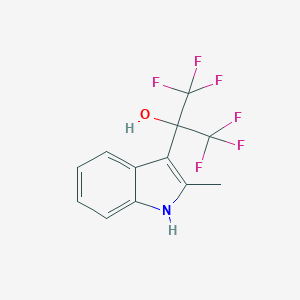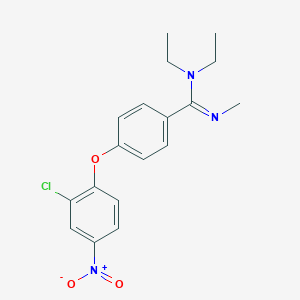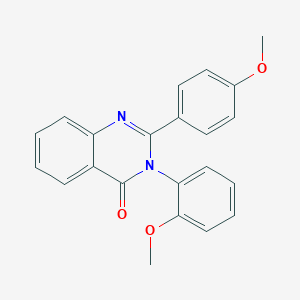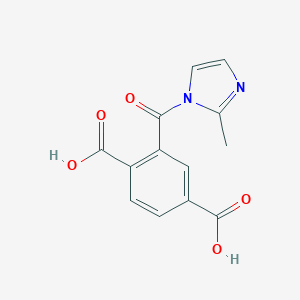
2-(2-methylimidazole-1-carbonyl)terephthalic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylimidazole-1-carbonyl)terephthalic Acid is a compound that combines the structural motifs of imidazole and terephthalic acid Imidazoles are a class of heterocyclic compounds containing nitrogen, known for their versatility in various chemical reactions and applications Terephthalic acid is an aromatic dicarboxylic acid widely used in the production of polyesters and resins
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylimidazole-1-carbonyl)terephthalic Acid typically involves the reaction of 2-methylimidazole with terephthalic acid under specific conditions. One common method is the condensation reaction, where 2-methylimidazole and terephthalic acid are heated together in the presence of a dehydrating agent. This reaction forms the desired compound through the elimination of water.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-methylimidazole-1-carbonyl)terephthalic Acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form derivatives with altered chemical properties.
Substitution: The aromatic ring of terephthalic acid can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions on the aromatic ring can introduce various functional groups such as halides or nitro groups.
Applications De Recherche Scientifique
2-(2-methylimidazole-1-carbonyl)terephthalic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and polymers.
Mécanisme D'action
The mechanism of action of 2-(2-methylimidazole-1-carbonyl)terephthalic Acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The terephthalic acid moiety can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylimidazole: A simpler imidazole derivative with similar chemical properties.
Terephthalic acid: An aromatic dicarboxylic acid used in the production of polyesters.
Imidazole-4,5-dicarboxylic acid: Another imidazole derivative with two carboxylic acid groups.
Uniqueness
2-(2-methylimidazole-1-carbonyl)terephthalic Acid is unique due to its combination of imidazole and terephthalic acid structures. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C13H10N2O5 |
|---|---|
Poids moléculaire |
274.23g/mol |
Nom IUPAC |
2-(2-methylimidazole-1-carbonyl)terephthalic acid |
InChI |
InChI=1S/C13H10N2O5/c1-7-14-4-5-15(7)11(16)10-6-8(12(17)18)2-3-9(10)13(19)20/h2-6H,1H3,(H,17,18)(H,19,20) |
Clé InChI |
BIDVMTVQPGULGI-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1C(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O |
SMILES canonique |
CC1=NC=CN1C(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-isopropyl-3-thienyl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B506070.png)
![Methyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B506071.png)
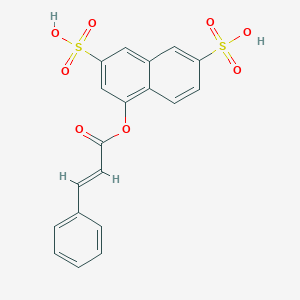
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone](/img/structure/B506077.png)
![2-[2-(1,3-Benzoxazol-2-yl)ethyl]-1,3-benzoxazole](/img/structure/B506079.png)
![2'-(p-Tolylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B506080.png)
